3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyloxy group, a methoxy group, and a pyridin-2-yl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the benzamide core using methyl iodide and a base such as potassium carbonate.
Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through an etherification reaction, where a cyclopentanol derivative reacts with the benzamide core in the presence of an acid catalyst.
Incorporation of the Pyridin-2-yl Group: The pyridin-2-yl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated benzamide derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or acids.
Major Products Formed
Oxidation: Formation of formyl or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
4-hydroxy-N-(2-(thiophen-2-yl)-imidazo[1,2-a]pyridin-3-yl)benzamide: Used in radiolabeling studies.
Uniqueness
3-cyclopentyloxy-4-methoxy-N-pyridin-2-yl-benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyloxy and methoxy groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-cyclopentyloxy-4-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-22-15-10-9-13(12-16(15)23-14-6-2-3-7-14)18(21)20-17-8-4-5-11-19-17/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,19,20,21) |
InChI Key |
VUUQDUOSMQTMAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)OC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.